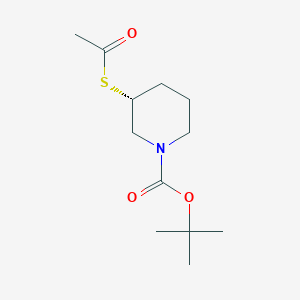
s-(Lactoyl)glutathione
Übersicht
Beschreibung
S-(Lactoyl)glutathione: is a compound that plays a significant role in the glyoxalase system, which is involved in the detoxification of methylglyoxal, a by-product of glycolysis. This compound is an intermediate in the conversion of methylglyoxal to D-lactic acid and glutathione, mediated by the enzymes glyoxalase I and glyoxalase II .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: S-(Lactoyl)glutathione can be synthesized through the reaction of methylglyoxal with reduced glutathione in the presence of glyoxalase I. The reaction proceeds as follows:
- Methylglyoxal reacts with reduced glutathione to form a hemithioacetal intermediate.
- The hemithioacetal intermediate is then converted to this compound by glyoxalase I .
Industrial Production Methods: In industrial settings, the synthesis of this compound can be achieved using immobilized glyoxalase I on a solid support such as Sepharose 4B. This method allows for the repeated use of the enzyme and efficient production of the compound .
Analyse Chemischer Reaktionen
Types of Reactions: S-(Lactoyl)glutathione undergoes several types of reactions, including:
Hydrolysis: Catalyzed by glyoxalase II, converting this compound to D-lactic acid and glutathione.
Oxidation and Reduction: Involved in redox reactions within the cell, contributing to the maintenance of cellular redox balance.
Common Reagents and Conditions:
Hydrolysis: Glyoxalase II enzyme, physiological pH, and temperature conditions.
Oxidation and Reduction: Various cellular oxidants and reductants, including reactive oxygen species and antioxidants.
Major Products Formed:
D-lactic acid and glutathione: Formed from the hydrolysis of this compound by glyoxalase II.
Wissenschaftliche Forschungsanwendungen
S-(Lactoyl)glutathione has several scientific research applications, including:
Chemistry: Studying the glyoxalase system and its role in detoxifying methylglyoxal.
Biology: Investigating its role in cellular redox balance and its involvement in various metabolic pathways.
Industry: Utilizing its properties in the development of biotechnological tools for detoxification processes.
Wirkmechanismus
S-(Lactoyl)glutathione exerts its effects through the glyoxalase system. The mechanism involves:
Formation: Methylglyoxal reacts with reduced glutathione to form this compound, catalyzed by glyoxalase I.
Hydrolysis: this compound is hydrolyzed by glyoxalase II to produce D-lactic acid and glutathione.
Regulation: This process helps in maintaining cellular redox balance and detoxifying harmful by-products of metabolism.
Vergleich Mit ähnlichen Verbindungen
Glutathione: A tripeptide involved in various cellular processes, including detoxification and redox balance.
Methylglyoxal: A reactive aldehyde that is detoxified by the glyoxalase system.
Uniqueness: S-(Lactoyl)glutathione is unique due to its specific role as an intermediate in the glyoxalase pathway, facilitating the detoxification of methylglyoxal and contributing to cellular redox homeostasis .
Eigenschaften
IUPAC Name |
(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-[(2S)-2-hydroxypropanoyl]sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O8S/c1-6(17)13(24)25-5-8(11(21)15-4-10(19)20)16-9(18)3-2-7(14)12(22)23/h6-8,17H,2-5,14H2,1H3,(H,15,21)(H,16,18)(H,19,20)(H,22,23)/t6-,7-,8-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDYDCVUWILIYQF-FXQIFTODSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)SC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O8S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Aminobicyclo[2.1.1]hexan-1-ol;hydrochloride](/img/structure/B8244900.png)
![Methyl endo-7-oxabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B8244902.png)


![(13-Formyl-14-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6,8-tetraen-18-yl) acetate](/img/structure/B8244914.png)


![5-(2,4-dihydroxy-5-propan-2-ylphenyl)-N-ethyl-4-[4-(piperazin-1-ylmethyl)phenyl]-1,2,4-triazole-3-carboxamide](/img/structure/B8244928.png)
![5-amino-N-[1-(2,3-difluorophenyl)azetidin-3-yl]-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxamide](/img/structure/B8244936.png)


![4-[(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]thiane 1,1-dioxide](/img/structure/B8244956.png)

